molecular formula C7H11NO4 B1382022 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid CAS No. 1781792-63-9

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid

Cat. No.: B1382022
CAS No.: 1781792-63-9
M. Wt: 173.17 g/mol
InChI Key: CDSKFICLVMNVMI-UHFFFAOYSA-N
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Description

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes an azetidine ring, making it a valuable compound in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid typically involves the reaction of azetidine with acetic anhydride to form 1-acetylazetidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Azetidinyl)oxy]acetic acid
  • 2-[(1-Acetylpyrrolidin-3-yl)oxy]acetic acid
  • 2-[(1-Acetylpiperidin-3-yl)oxy]acetic acid

Uniqueness

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, it offers unique binding affinities and reactivity, making it a valuable compound in research and development .

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-6(3-8)12-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSKFICLVMNVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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